molecular formula C7H7NO5 B145664 Ethyl 5-nitro-2-furoate CAS No. 943-37-3

Ethyl 5-nitro-2-furoate

Cat. No.: B145664
CAS No.: 943-37-3
M. Wt: 185.13 g/mol
InChI Key: JMNXLAQKIHVFIC-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-furoate, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO5 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38652. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Synthesis : Ethyl 5-nitro-2-furoate is utilized in synthesizing copolyesters. A study by Abid et al. (2008) explored its use in creating copolyesters containing terephthalic and furanic units. These materials exhibit good thermal stability and are amorphous polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).

  • Antibacterial Properties : Research by Niwa et al. (2007) investigated the antibacterial activities of compounds derived from 5-nitro-2-furfural semicarbazone, including this compound. These compounds show potential as antibacterial agents (Niwa, Hajimu, Tanabe, & Masato, 2007).

  • Chemical Transformations : Maadadi et al. (2017) studied the transformations of this compound derivatives, revealing potential in various chemical synthesis applications (Maadadi, Pevzner, & Petrov, 2017).

  • Organic Synthesis : Fu et al. (2012) described the use of this compound in palladium-catalyzed direct heteroarylations, offering a method for synthesizing biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Glycosidase Inhibitory Activity : Moreno‐Vargas et al. (2003) synthesized derivatives of this compound, finding them to be selective inhibitors for certain glycosidases, highlighting their potential in medical research (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

  • Chemical Kinetics : Espitia et al. (2009) examined the gas-phase elimination kinetics of Ethyl 2-furoate, contributing to the understanding of its thermal stability and reaction behaviors (Espitia, Meneses, Dominguez, Tosta, Herize, Lezama, Lafont, & Chuchani, 2009).

  • Corrosion Inhibition : Khaled (2010) explored the use of Ethyl 2-furoate, a related compound, in inhibiting corrosion in steel, suggesting potential industrial applications (Khaled, 2010).

  • Pharmaceutical Synthesis : Devi et al. (2010) synthesized derivatives of Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate for studying their antimicrobial and antioxidant activities, indicating pharmaceutical applications (Devi, Ramaiah, Roopa, & Vaidya, 2010).

  • Perfume Industry : Wang Er-xin (2010) reported on the synthesis of Ethyl furoate, a fragrance compound, indicating its approved use in the United States and Japan (Wang Er-xin, 2010).

  • Optical Applications : Nair et al. (2022) studied the nonlinear optical properties of certain hydrazone derivatives, including this compound, for use in photonic devices (Nair et al., 2022).

Safety and Hazards

Ethyl 5-nitro-2-furoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If skin contact occurs, wash off immediately with soap and plenty of water . If inhaled, move the victim into fresh air .

Future Directions

Ethyl 5-nitro-2-furoate is currently used for research and development purposes . Future directions for this compound could involve further exploration of its properties and potential applications in various fields of study.

Properties

IUPAC Name

ethyl 5-nitrofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXLAQKIHVFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241409
Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-37-3
Record name Ethyl 5-nitro-2-furoate
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Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Record name 943-37-3
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Record name 943-37-3
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Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Record name Ethyl 5-nitro-2-furoate
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Synthesis routes and methods

Procedure details

To a solution of 39 g. of 5-nitro-2-furancarboxylic acid in 200 ml. of ethanol is added 2 ml. of p-toluenesulfonic acid. The reaction is heated for 48 hours. The reaction mixture is evaporated and methylene chloride is added to the residue. The solution is extracted with 10% sodium bicarbonate and dried over anhydrous sodium sulfate. The solution is concentrated and then filtered through Magnesol. The product is obtained by recrystallization from methylene chloride and hexane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 5-nitro-2-furoate in the synthesis of biologically active compounds?

A1: this compound serves as a crucial starting material in the synthesis of various compounds with potential biological activities. [, ] For example, it acts as a precursor in synthesizing derivatives of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid. [] These derivatives have shown promising anti-inflammatory and anti-allergic activities. []

Q2: Can you explain the significance of using this compound in the synthesis of radiolabeled compounds?

A2: The provided research highlights the use of this compound in the synthesis of 2,4-diacetylamino-6-(5-nitro-2-furyl)-1,3,5-triazine-6-14C. [] This radiolabeled compound is derived from this compound by a multistep synthesis that involves reacting it with biguanide after nitration and esterification steps. [] The ability to incorporate a radiolabel like carbon-14 makes it valuable for studying the compound's metabolism, distribution, and pharmacokinetics in biological systems. []

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